molecular formula C20H27NO5 B12678110 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) CAS No. 85422-99-7

1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol)

Cat. No.: B12678110
CAS No.: 85422-99-7
M. Wt: 361.4 g/mol
InChI Key: LMDXDNZRAJZFDG-UHFFFAOYSA-N
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Description

1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is a chemical compound with the molecular formula C17H23NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyethyl and phenoxypropanol groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) typically involves the reaction of 2-hydroxyethylamine with 3-phenoxypropan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-((2-Hydroxyethyl)imino)bis(2-propanol): This compound shares a similar structure but lacks the phenoxy groups.

    1,1’-((2-Hydroxyethyl)imino)bis(3-naphthoxypropan-2-ol): Similar in structure but contains naphthoxy groups instead of phenoxy groups.

Uniqueness

1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is unique due to the presence of phenoxy groups, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

CAS No.

85422-99-7

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

1-[2-hydroxyethyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C20H27NO5/c22-12-11-21(13-17(23)15-25-19-7-3-1-4-8-19)14-18(24)16-26-20-9-5-2-6-10-20/h1-10,17-18,22-24H,11-16H2

InChI Key

LMDXDNZRAJZFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN(CCO)CC(COC2=CC=CC=C2)O)O

Origin of Product

United States

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